Icofungipen

Overview

Description

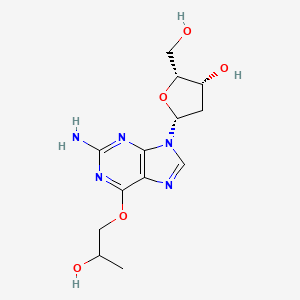

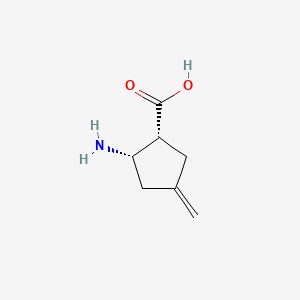

Icofungipen, also known as PLD-118 or BAY-10-8888, is a synthetic derivative of the naturally occurring beta-amino acid cispentacin . It is an orally active antifungal agent that is toxic against Candida species . It has been taken through phase II clinical trials .

Synthesis Analysis

Icofungipen is a synthetic derivative of the naturally occurring beta-amino acid cispentacin . It actively accumulates in yeast, competitively inhibiting isoleucyl-tRNA synthetase and consequently disrupting protein biosynthesis .Molecular Structure Analysis

The chemical formula of Icofungipen is C7H11NO2 . Its exact mass is 141.08 and its molecular weight is 141.170 .Chemical Reactions Analysis

Icofungipen interferes with fungal amino acid transport, synthesis, and cellular regulation of amino acid metabolism .Scientific Research Applications

Efficacy in Treatment of Fungal Infections : Icofungipen, a synthetic derivative of the β-amino acid cispentacin, inhibits Candida isoleucyl-tRNA synthetase, impeding protein synthesis and fungal cell growth. It has shown significant efficacy in treating experimental disseminated candidiasis in neutropenic rabbits. Icofungipen cleared Candida albicans from various tissues, including the central nervous system, without significant elevation of toxicity markers in rabbits (Petraitiene et al., 2005).

In Vitro and In Vivo Activity Against Candida albicans : Icofungipen exhibits modest in vitro activity against Candida albicans, but its in vivo efficacy is more pronounced, especially in mice and rats. It's effective against azole-resistant strains of C. albicans and shows nearly complete oral bioavailability, indicating potential for oral treatment of yeast infections (Hasenoehrl et al., 2006).

Identification of Impurities in Icofungipen : LC-NMR and LC-MS methods have been successfully used to identify impurities in Icofungipen, with one such impurity structurally related to it. This aids in understanding the drug's composition and purity (Novak et al., 2009).

Synthesis of Cyclohexane Analogs : Cyclohexane analogs of Icofungipen have been synthesized, offering potential variations of the drug with potentially different biological activities or properties (Kiss et al., 2015).

Stereo- and Regiocontrolled Synthesis : Endo-isomers of Icofungipen have been prepared in enantiomerically pure form, expanding the possibilities for different forms of the compound with specific stereochemical properties (Hameršak et al., 2007).

Significance in Bioorganic Chemistry : Icofungipen, along with other β-aminocarboxylic acids, has garnered interest in synthetic and medicinal chemistry due to its antifungal and antibacterial activities. It's seen as a significant precursor for pharmacologically interesting compounds (Kiss & Fülöp, 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOUGZGFAYMUIO-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173515 | |

| Record name | Icofungipen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Icofungipen | |

CAS RN |

198022-65-0 | |

| Record name | Icofungipen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198022650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icofungipen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOFUNGIPEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I20202Q8M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)